molecular formula C15H32O B1472713 N-Pentadecyl-D31 alcohol CAS No. 349553-87-3

N-Pentadecyl-D31 alcohol

Cat. No.: B1472713
CAS No.: 349553-87-3
M. Wt: 259.6 g/mol
InChI Key: REIUXOLGHVXAEO-SAQPIRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pentadecyl-D31 alcohol is a useful research compound. Its molecular formula is C15H32O and its molecular weight is 259.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Pentadecyl-D31 alcohol, also known as 1-pentadecanol or pentadecan-1-ol, is a long-chain fatty alcohol that has garnered attention for its various biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, potential applications in pharmaceuticals, and relevant research findings.

This compound is characterized by a long hydrophobic alkyl chain, which contributes to its unique biological properties. It is a saturated primary alcohol with the molecular formula C15H32OC_{15}H_{32}O. At room temperature, it appears as a white, flaky solid and has low toxicity levels when administered orally, through the skin, or via inhalation. However, it may cause irritation upon prolonged contact with skin or eyes .

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains:

  • Against Propionibacterium acnes :
    • Minimum Inhibitory Concentration (MIC): 0.78 μg/mL
    • Minimum Bactericidal Concentration (MBC): 1.56 μg/mL
    • This activity was confirmed in multiple studies and is noteworthy as it remains the lowest MIC reported among primary alcohols tested from C6 to C20 .
  • Against Brevibacterium ammoniagenes :
    • MIC: 6.25 μg/mL
  • Against Pityrosporum ovale :
    • MIC: Greater than 800 μg/mL (indicating no significant effect)

These findings suggest that this compound exhibits selective antimicrobial properties, particularly against P. acnes, making it a potential candidate for anti-acne treatments .

Cosmetic and Pharmaceutical Uses

Due to its antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating acne and other skin conditions. Its ability to inhibit specific bacteria without broadly affecting other Gram-positive bacteria makes it an attractive option for targeted therapies.

Mycobactericidal Properties

A computational study evaluated this compound's potential as a mycobactericidal agent against Mycobacterium tuberculosis. The study assessed binding energies with various receptors involved in mycobacterial metabolism:

  • Binding Energies :
    • InhA: −4.9 kcal/mol
    • MabA: −4.9 kcal/mol
    • PanK: −5.5 kcal/mol

These results indicate that this compound possesses considerable binding affinity to these targets, suggesting potential for development as a mycobactericidal agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in 1994 focused on the effectiveness of long-chain alcohols against P. acnes, establishing the compound's low MIC as a benchmark for future research .
  • Computational Chemistry Analysis : A 2018 study utilized computational methods to assess the compound's potential as a disinfectant against mycobacterial infections, providing insights into its binding characteristics with key enzymes involved in mycobacterial growth .
  • Bioactivity Databases : The PubChem database offers extensive bioactivity summaries for compounds like this compound, allowing researchers to explore its biological profile across various assays and applications .

Summary Table of Biological Activity

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Propionibacterium acnes0.78 μg/mL1.56 μg/mL
Brevibacterium ammoniagenes6.25 μg/mLNot specified
Pityrosporum ovale>800 μg/mLNot specified

Scientific Research Applications

Antimicrobial Properties

N-Pentadecyl-D31 alcohol has been studied for its antimicrobial activities, particularly against Propionibacterium acnes, the bacterium responsible for acne. Research indicates that it has a minimum inhibitory concentration (MIC) of 0.78 μg/mL, making it one of the most effective primary alcohols against this pathogen. Further studies have confirmed its selective antimicrobial activity without significant effects on other Gram-positive bacteria .

Potential as a Mycobactericidal Agent

A computational chemistry study evaluated the potential of this compound as a mycobactericidal agent for controlling Mycobacterium tuberculosis. The binding energy of this compound with various receptors was assessed, showing promising results that suggest its effectiveness as a reference compound for developing targeted mycobactericidal agents .

Feedstock for Surfactants

This compound serves as a feedstock in the production of surfactants through ethoxylation and sulfation processes. These surfactants are essential in various applications, including detergents and industrial cleaning agents .

Pharmaceutical Formulations

Due to its low toxicity and compatibility with various polymers, this compound is utilized in pharmaceutical formulations, particularly in topical applications such as lotions and creams. Its emollient properties make it suitable for enhancing skin hydration and barrier function .

Case Study 1: Antimicrobial Efficacy Against Acne

A study conducted in 1994 evaluated the efficacy of this compound against Propionibacterium acnes. The findings highlighted its low MIC compared to shorter-chain fatty acids and alcohols, establishing it as a viable candidate for acne treatment formulations.

Case Study 2: Mycobactericidal Activity

In a recent computational study (2018), researchers investigated the interactions between this compound and mycobacterial receptors. The study found that the binding energies suggest potential for further development into effective mycobactericidal agents.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Antimicrobial ActivityEffective against Propionibacterium acnesMIC = 0.78 μg/mL
Mycobactericidal AgentPotential use against Mycobacterium tuberculosisBinding energy indicates effectiveness
Surfactant ProductionUsed in ethoxylation and sulfation processesImportant for detergent formulations
Pharmaceutical FormulationsEmollient in creams and lotionsEnhances skin hydration

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIUXOLGHVXAEO-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.